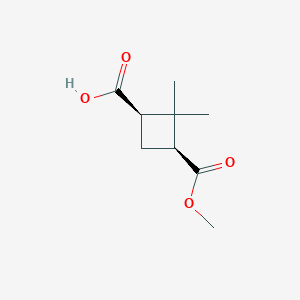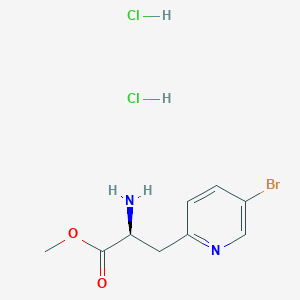![molecular formula C30H47N3O7SSi2 B12276046 N-[1-[9-(methylsulfanylmethoxy)-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12276046.png)
N-[1-[9-(methylsulfanylmethoxy)-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-2-oxopyrimidin-4-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzoyl-2’-o-[(methylthio)methyl]-3’,5’-o-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]cytidine is a complex organic compound with a unique structure that includes benzoyl, methylthio, and disiloxanediyl groups. This compound is primarily used in research and development settings, particularly in the fields of chemistry and biology .
Preparation Methods
The synthesis of N-Benzoyl-2’-o-[(methylthio)methyl]-3’,5’-o-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]cytidine involves multiple steps. The process typically starts with the preparation of the cytidine derivative, followed by the introduction of the benzoyl group and the methylthio group. The final step involves the incorporation of the disiloxanediyl group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity .
Chemical Reactions Analysis
N-Benzoyl-2’-o-[(methylthio)methyl]-3’,5’-o-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]cytidine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N-Benzoyl-2’-o-[(methylthio)methyl]-3’,5’-o-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]cytidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-Benzoyl-2’-o-[(methylthio)methyl]-3’,5’-o-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]cytidine involves its interaction with specific molecular targets. The benzoyl group can participate in π-π interactions, while the methylthio group can engage in nucleophilic attacks. The disiloxanediyl group provides stability and enhances the compound’s overall reactivity .
Comparison with Similar Compounds
Similar compounds include:
Ethyl 2-benzoyl-3,3-bis(methylthio)acrylate: This compound shares the benzoyl and methylthio groups but lacks the disiloxanediyl group.
Quinoidal benzo-[1,2-b4,5-b]dithiophene derivatives: These compounds have similar methylthio side chains but differ in their core structures.
N-Benzoyl-2’-o-[(methylthio)methyl]-3’,5’-o-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]cytidine stands out due to its unique combination of functional groups, which confer distinct chemical and physical properties.
Properties
Molecular Formula |
C30H47N3O7SSi2 |
|---|---|
Molecular Weight |
649.9 g/mol |
IUPAC Name |
N-[1-[9-(methylsulfanylmethoxy)-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-2-oxopyrimidin-4-yl]benzamide |
InChI |
InChI=1S/C30H47N3O7SSi2/c1-19(2)42(20(3)4)37-17-24-26(39-43(40-42,21(5)6)22(7)8)27(36-18-41-9)29(38-24)33-16-15-25(32-30(33)35)31-28(34)23-13-11-10-12-14-23/h10-16,19-22,24,26-27,29H,17-18H2,1-9H3,(H,31,32,34,35) |
InChI Key |
CWVIBHROGHPVKN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Si]1(OCC2C(C(C(O2)N3C=CC(=NC3=O)NC(=O)C4=CC=CC=C4)OCSC)O[Si](O1)(C(C)C)C(C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-ethyl-2-[4-(9H-purin-6-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B12275967.png)
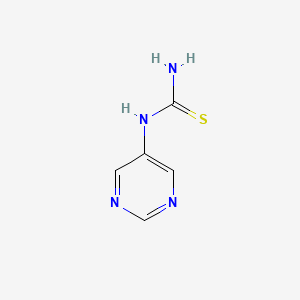
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B12275980.png)
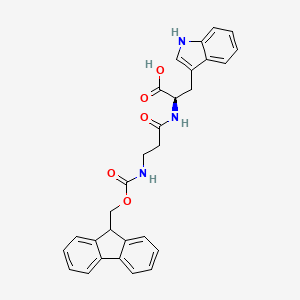
![(1S,4R,5R)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B12275994.png)
![3-(1H-pyrazol-1-yl)-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyridazine](/img/structure/B12276013.png)
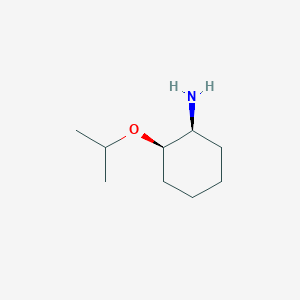
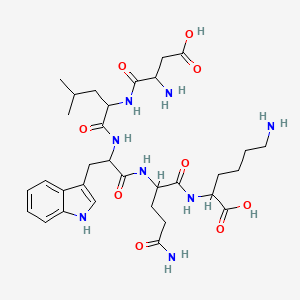
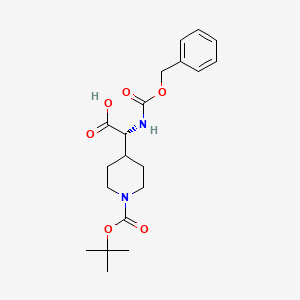
![3,4,5-Tris[3,4-bis(dodecyloxy)benzyloxy]benzoic acid](/img/structure/B12276022.png)
![4-chloro-1-({1-[2-(trifluoromethoxy)benzenesulfonyl]azetidin-3-yl}methyl)-1H-pyrazole](/img/structure/B12276023.png)
